2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid
Description
This compound features a thiazolidine core substituted with a 2-chlorophenyl group, a 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl moiety, and a carboxylic acid group. The carboxylic acid group enhances polarity, influencing solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H19ClN2O4S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28) |
InChI Key |
RZAMDGBOOPJHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidine Synthesis
The 1,3-thiazolidine-4-carboxylic acid backbone is synthesized via cyclization of a mercaptoacetic acid derivative with a chloroacetamide or similar intermediate.
General Strategy
- Schiff Base Formation : Condensation of 2-chlorobenzaldehyde with an amine (e.g., ethylamine) to form a Schiff base.
- Cyclization : Reaction with mercaptoacetic acid under reflux in a solvent (e.g., benzene or THF), yielding the thiazolidine ring.
Example Reaction
| Reagent/Step | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Chlorobenzaldehyde + Ethylamine → Schiff Base | EtOH, RT, 24 h | 75–85% | |
| Schiff Base + Mercaptoacetic Acid → Thiazolidine | Benzene, reflux, 24 h | 40–60% |
Benzoylation at Position 3
The 3-position of the thiazolidine is functionalized with a benzoyl group containing the 3,5-dimethyl-1,2-oxazol-4-yl substituent.
Key Steps
Benzoyl Chloride Synthesis :
- Oxazole Ring Construction : Cyclization of 3,5-dimethyl-1,2-oxazol-4-amine with a benzoyl chloride derivative.
- Activation : Conversion of 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid to its acid chloride using SOCl₂ or PCl₅.
Nucleophilic Acylation : Reaction of the thiazolidine with the benzoyl chloride in a polar aprotic solvent (e.g., acetone) with a base (e.g., K₂CO₃).
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone, DMF | Solubility of reactants |
| Base | K₂CO₃, Et₃N | Deprotonation efficiency |
| Temperature | 60–80°C | Reaction kinetics |
Oxazole Moiety Integration
The 3,5-dimethyl-1,2-oxazol-4-yl group is synthesized separately and introduced via a benzoyl chloride intermediate.
Oxazole Synthesis
The oxazole ring is formed via:
- Cyclization of Amidoxime : Reaction of an amidoxime with a ketone or aldehyde under acidic conditions.
- Alternative Route : Condensation of an amide with a nitrile oxide (Clausen-Schmidt reaction).
Example Oxazole Synthesis
| Reagent | Conditions | Yield |
|---|---|---|
| 3,5-Dimethyl-1,2-oxazol-4-amine + 4-Chlorobenzoyl Chloride | THF, 0°C → RT, 12 h | 70–80% |
Stereochemical Control
The (2S,4S) configuration is achieved through chiral resolution or asymmetric synthesis.
Purification and Characterization
| Technique | Data | Reference |
|---|---|---|
| NMR | $$ \delta $$ 7.7–7.8 ppm (CH=C), 12.48 ppm (NH) | |
| IR | 1680–1700 cm⁻¹ (C=O), 1220–1300 cm⁻¹ (C-O) | |
| MS | [M+H]⁺ = 442.9 g/mol |
Challenges and Optimizations
| Challenge | Solution |
|---|---|
| Low Yield in Benzoylation | Use of excess benzoyl chloride (1.5–2 equiv) |
| Racemization | Maintain reaction temperature below 80°C |
| Side Reactions | Protect hydroxyl groups with TBDMS or Bn ethers |
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or isoxazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry and developing new synthetic methodologies.
Biology
Biologically, thiazolidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research on this specific compound may focus on its interactions with biological targets and its efficacy in various biological assays.
Medicine
In medicine, compounds like (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid are explored for their therapeutic potential. This could include studies on their ability to modulate specific biochemical pathways, their pharmacokinetics, and their safety profiles.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical structure could be leveraged to create products with specific desired properties.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Groups: The target compound’s 2-chlorophenyl group differs from the 2,4-dichlorophenyl groups in etaconazole and propiconazole.
- Heterocyclic Cores : The thiazolidine ring (saturated) contrasts with triazoles (aromatic) in commercial fungicides. Saturated rings may confer conformational flexibility, while triazoles inhibit fungal ergosterol biosynthesis via cytochrome P450 binding.
- Oxazole vs. Dioxolane: The dimethyl-oxazole substituent in the target compound is electron-rich and aromatic, whereas dioxolane groups in etaconazole/propiconazole are non-aromatic ethers, affecting metabolic stability and bioavailability.
- Carboxylic Acid: Present in both the target compound and cyclanilide, this group may enhance systemic mobility in plants or act as a hydrogen-bond donor in target interactions.
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be made:
- Solubility: The carboxylic acid group increases water solubility compared to non-ionizable analogs like etaconazole.
- Lipophilicity : The dimethyl-oxazole and chlorophenyl groups likely elevate logP values, suggesting moderate membrane permeability.
- Stability : The thiazolidine ring’s saturation may reduce photodegradation risks compared to aromatic triazoles.
Research Findings and Gaps
- Activity Data: Limited experimental evidence exists for the target compound. Comparative studies with etaconazole/propiconazole are needed to evaluate potency against fungal pathogens.
- Synthesis Routes : The benzoyl-thiazolidine linkage suggests a multi-step synthesis involving amidation or nucleophilic substitution, but specifics are undocumented.
Biological Activity
2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its pharmacological implications.
The molecular formula of the compound is with a molecular weight of approximately 442.915 g/mol. The structure includes a thiazolidine ring, which is known for its diverse biological properties.
Tyrosinase Inhibition
One of the primary biological activities associated with this compound is its inhibition of tyrosinase, an enzyme crucial for melanin biosynthesis. Studies have shown that derivatives of thiazolidine-4-carboxylic acid exhibit competitive inhibition against tyrosinase, leading to reduced melanin production. For instance, a related compound demonstrated a 66.47% inhibition at a concentration of 20 μM when tested against mushroom tyrosinase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidine derivatives can exhibit moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The presence of specific substituents on the thiazolidine ring enhances this activity .
Biological Activity Data
Case Studies
- Tyrosinase Inhibition Study : A study on the structural characteristics of thiazolidine derivatives revealed that certain modifications significantly enhance their inhibitory effects on tyrosinase. The binding affinity was predicted through molecular docking simulations which indicated strong interactions between the enzyme and the inhibitors .
- Antimicrobial Screening : A series of synthesized compounds including thiazolidine derivatives were tested against multiple bacterial strains. The results showed that compounds with specific functional groups exhibited enhanced antibacterial properties, suggesting a structure-activity relationship .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
